6-Methylpyridine-2-carbonyl chloride
CAS No.: 126125-54-0
Cat. No.: VC21246760
Molecular Formula: C7H6ClNO
Molecular Weight: 155.58 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 126125-54-0 |
---|---|
Molecular Formula | C7H6ClNO |
Molecular Weight | 155.58 g/mol |
IUPAC Name | 6-methylpyridine-2-carbonyl chloride |
Standard InChI | InChI=1S/C7H6ClNO/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3 |
Standard InChI Key | UXYLOINHCQMHHY-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC=C1)C(=O)Cl |
Canonical SMILES | CC1=NC(=CC=C1)C(=O)Cl |
Chemical Identity and Basic Properties
6-Methylpyridine-2-carbonyl chloride is a heterocyclic organic compound characterized by a pyridine ring with a methyl group at the 6-position and a carbonyl chloride group at the 2-position. This structure gives the compound its distinctive reactivity profile and makes it useful for numerous synthetic applications.
Structural and Molecular Information
The compound possesses the following fundamental properties:
Property | Value |
---|---|
CAS Number | 126125-54-0 |
Molecular Formula | C7H6ClNO |
Molecular Weight | 155.58 g/mol |
IUPAC Name | 6-methylpyridine-2-carbonyl chloride |
Standard InChI | InChI=1S/C7H6ClNO/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3 |
Standard InChIKey | UXYLOINHCQMHHY-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC=C1)C(=O)Cl |
Canonical SMILES | CC1=NC(=CC=C1)C(=O)Cl |
The compound consists of a pyridine ring with a methyl substituent at position 6 and a carbonyl chloride group at position 2. This structural arrangement contributes to its chemical reactivity and potential applications in organic synthesis.
Physical and Chemical Properties
6-Methylpyridine-2-carbonyl chloride exhibits specific physical and chemical characteristics that determine its behavior in various chemical environments and reactions.
Chemical Reactivity
The reactivity of 6-Methylpyridine-2-carbonyl chloride stems primarily from its carbonyl chloride functional group, which readily undergoes nucleophilic substitution reactions. This high reactivity makes it an excellent reagent for the synthesis of amides, esters, and other important functional groups.
The compound is particularly reactive toward nucleophiles, including amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters, respectively. This reactivity profile makes it valuable in pharmaceutical synthesis and material science applications.
Synthesis Methods
The preparation of 6-Methylpyridine-2-carbonyl chloride typically follows established synthetic routes common to acid chloride synthesis in organic chemistry.
Standard Synthesis Route
The primary method for synthesizing 6-Methylpyridine-2-carbonyl chloride involves the chlorination of 6-methylpyridine-2-carboxylic acid using thionyl chloride (SOCl2) under reflux conditions. This reaction proceeds through the following general mechanism:
-
Nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride
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Formation of a chlorosulfite intermediate
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Elimination of sulfur dioxide and chloride ion
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Formation of the acyl chloride product
This synthetic approach yields 6-Methylpyridine-2-carbonyl chloride with good efficiency and purity when conducted under appropriate conditions.
Industrial Scale Production
For industrial applications, the synthesis can be scaled up using automated reactors to ensure high yield and purity. Temperature control and anhydrous conditions are crucial for optimal results, as moisture can lead to hydrolysis of the acid chloride product. The reaction is typically conducted in an inert atmosphere using dry solvents to prevent side reactions.
Applications and Research Significance
6-Methylpyridine-2-carbonyl chloride serves numerous purposes across different scientific and industrial fields, particularly due to its reactive nature and ability to form various derivatives.
Pharmaceutical Applications
In pharmaceutical research and development, 6-Methylpyridine-2-carbonyl chloride plays a significant role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ability to form amide bonds makes it valuable for creating complex drug molecules with specific structural features.
One notable application involves its binding to the type 1 receptor of the epidermal growth factor (EGF) family, inhibiting the kinase activity of the EGF receptor tyrosine kinase. This inhibition disrupts downstream signaling pathways associated with cell proliferation and differentiation, leading to the suppression of human breast cancer cell growth. This mechanism highlights its potential as a precursor for developing therapeutic agents in oncology.
Material Science Applications
In material science, 6-Methylpyridine-2-carbonyl chloride contributes to the development of specialty polymers and coatings. Its reactivity allows for the formulation of materials with improved durability and chemical resistance, making it valuable for industrial applications requiring robust materials with specific properties.
Structural Comparison with Related Compounds
6-Methylpyridine-2-carbonyl chloride belongs to a family of pyridine derivatives with carbonyl chloride functional groups. Understanding its structural relationship with similar compounds provides insight into its chemical behavior and applications.
Comparison with Isomeric Compounds
Several isomeric compounds share the basic structure but differ in the position of substituents:
Compound | CAS Number | Key Difference |
---|---|---|
6-Methylpyridine-2-carbonyl chloride | 126125-54-0 | Methyl at position 6, carbonyl chloride at position 2 |
2-Methyl-4-pyridinecarbonyl chloride | 99911-04-3 | Methyl at position 2, carbonyl chloride at position 4 |
2-Chloro-6-methylpyridine-4-carbonyl chloride | 26413-58-1 | Additional chloro substituent at position 2 |
These structural variations lead to differences in reactivity, physical properties, and potential applications in chemical synthesis .
Current Research and Future Perspectives
The ongoing investigation of 6-Methylpyridine-2-carbonyl chloride continues to reveal new applications and properties of this versatile compound.
Cancer Research
Current research highlights the potential of 6-Methylpyridine-2-carbonyl chloride derivatives in cancer treatment. The compound's ability to inhibit EGF receptor tyrosine kinase activity makes it a promising candidate for developing targeted cancer therapies, particularly for breast cancer treatments.
Future studies may focus on optimizing the structure-activity relationship of derivatives to enhance selectivity and potency against specific cancer cell lines.
Novel Material Development
Emerging research in material science explores the use of 6-Methylpyridine-2-carbonyl chloride in creating specialized polymers with unique properties. The pyridine moiety introduces nitrogen atoms that can coordinate with metals or participate in hydrogen bonding, leading to materials with distinctive characteristics for applications in catalysis, sensing, and drug delivery systems.
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